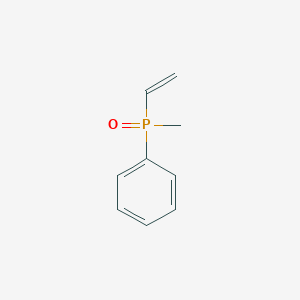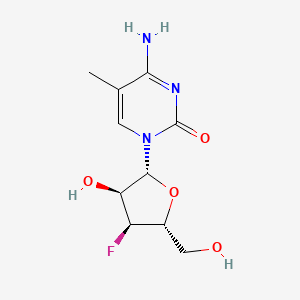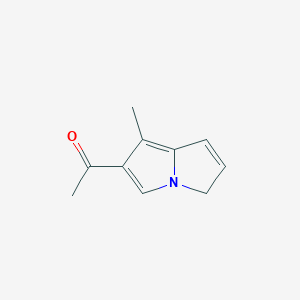
1-(7-Methyl-3H-pyrrolizin-6-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(7-Methyl-3H-pyrrolizin-6-yl)ethanone is an organic compound with a unique structure that includes a pyrrolizine ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Methyl-3H-pyrrolizin-6-yl)ethanone typically involves the following steps:
Formation of the Pyrrolizine Ring: The pyrrolizine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a pyrrole derivative.
Introduction of the Ethanone Group: The ethanone group is introduced via an acylation reaction, often using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
1-(7-Methyl-3H-pyrrolizin-6-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The methyl group on the pyrrolizine ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
科学的研究の応用
1-(7-Methyl-3H-pyrrolizin-6-yl)ethanone has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism by which 1-(7-Methyl-3H-pyrrolizin-6-yl)ethanone exerts its effects involves interactions with various molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into specific binding sites, thereby modulating biological activity.
類似化合物との比較
Similar Compounds
- 1-(7-Methyl-3H-pyrrolizin-5-yl)ethanone
- 1-(7-Methyl-3H-pyrrolizin-4-yl)ethanone
- 1-(7-Methyl-3H-pyrrolizin-3-yl)ethanone
Uniqueness
1-(7-Methyl-3H-pyrrolizin-6-yl)ethanone is unique due to the position of the ethanone group on the pyrrolizine ring. This specific positioning can influence the compound’s reactivity and interactions with biological targets, making it distinct from its analogs.
特性
分子式 |
C10H11NO |
|---|---|
分子量 |
161.20 g/mol |
IUPAC名 |
1-(1-methyl-5H-pyrrolizin-2-yl)ethanone |
InChI |
InChI=1S/C10H11NO/c1-7-9(8(2)12)6-11-5-3-4-10(7)11/h3-4,6H,5H2,1-2H3 |
InChIキー |
YSMQSJHJLKCCLD-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=CCN2C=C1C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


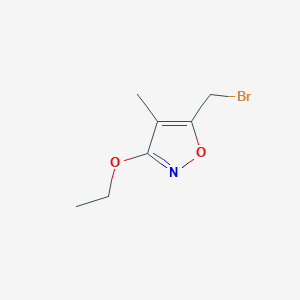

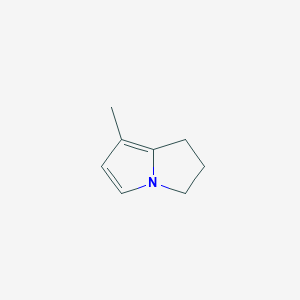
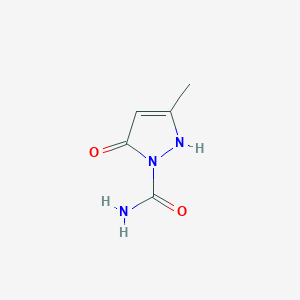
![2-(Difluoromethyl)benzo[d]oxazole-5-acrylic acid](/img/structure/B12864124.png)
![2-Bromo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid](/img/structure/B12864125.png)



![2-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde](/img/structure/B12864153.png)
